Stachybotrylactam

Description

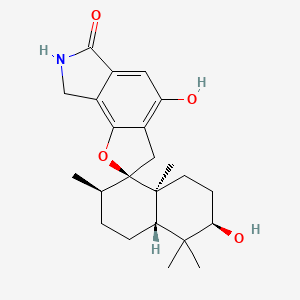

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H31NO4 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one |

InChI |

InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-22(17,4)23(12)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27)/t12-,17+,18-,22+,23-/m1/s1 |

InChI Key |

ZSVLMDBFFSSVAK-RCJATNNHSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CNC5=O)O)(CC[C@H](C2(C)C)O)C |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Stachybotrylactam: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrys chartarum, a toxigenic fungus commonly known as "black mold," is a significant producer of a diverse array of secondary metabolites.[1] These compounds, belonging to various chemical classes including phenylspirodrimanes, trichothecenes, and atranones, have garnered considerable interest due to their potent biological activities.[1] Stachybotrylactam, a member of the phenylspirodrimane class of meroterpenoids, stands out for its unique spirodihydrobenzofuranlactam structure and notable antiviral and immunosuppressive properties.[2][3] This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, with a focus on experimental protocols and quantitative data.

Discovery and Initial Characterization

This compound was first described as part of a group of novel spirodihydrobenzofuranlactams isolated from the culture broth of two different Stachybotrys species in 1996 by Roggo and colleagues.[4] In their seminal work, they detailed the fermentation and isolation process, which led to the characterization of six new compounds, alongside the previously known L-671,776.[4] These metabolites were found to exhibit antagonistic effects in the endothelin receptor binding assay and inhibitory activity against HIV-1 protease.[4] The structure of this compound was elucidated through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).[5]

Isolation and Purification

The isolation and purification of this compound from Stachybotrys cultures is a multi-step process involving fungal cultivation, solvent extraction, and chromatographic separation. The general workflow is outlined below.

Experimental Protocol: Isolation and Purification of this compound

1. Fungal Cultivation:

-

Strains: Stachybotrys chartarum genotype S strains (e.g., ATCC 34916, IBT 40293) are commonly used.[6][7]

-

Media: A variety of solid media can be employed, with potato dextrose agar (PDA) and malt extract agar (MEA) being common choices.[6][8] For optimal mycotoxin production, a chemically defined medium with sodium nitrate as the nitrogen source and potato starch as the carbon source can be utilized.[9][10]

-

Culture Conditions: Cultures are typically incubated as three-point inoculations on petri dishes at 25°C in the dark for 21 days.[6]

2. Extraction:

-

A micro-scale extraction method is often employed.[11]

-

Three agar plugs (6 mm diameter) are excised from a mature fungal colony and placed in a 2 mL screw-top vial.[11]

-

1.0 mL of an extraction solvent mixture of ethyl acetate/dichloromethane/methanol (3:2:1, v/v/v) containing 1% formic acid is added to the vial.[11]

-

The mixture is sonicated for 60 minutes to ensure thorough extraction of the metabolites.[11]

-

The resulting extract is then filtered or centrifuged to remove solid debris.[11]

3. Purification:

-

Column Chromatography: The crude extract is concentrated under reduced pressure and subjected to column chromatography on silica gel. Elution is performed with a gradient of increasing polarity, for example, a cyclohexane-ethyl acetate gradient.[12] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by semi-preparative reverse-phase HPLC (RP-HPLC).[1] A C18 column is typically used with an isocratic or gradient elution of water and acetonitrile.[1]

dot

Caption: Isolation and Purification Workflow for this compound.

Biosynthesis of this compound

This compound belongs to the phenylspirodrimane class of meroterpenoids, which are characterized by a structural fusion of a spirocyclic drimane and a phenyl moiety.[2] Their biosynthesis is believed to proceed through the combination of the polyketide and mevalonate pathways.[1] While the complete enzymatic pathway for this compound is still under investigation, a general proposed pathway for phenylspirodrimanes involves the farnesylation of a polyketide precursor.[1] It has been noted that the formation of stachybotrylactams could potentially be an artifact of the isolation process, where ammonia from the culture medium reacts with a dialdehyde precursor.[1]

dot

Caption: Proposed Biosynthetic Pathway of this compound.

Biological Activity and Quantitative Data

This compound and related compounds have demonstrated a range of biological activities, most notably as inhibitors of HIV-1 protease and as immunosuppressive agents.

| Compound/Activity | Assay Type | Target/Cell Line | IC50 Value | Reference |

| Spirodihydrobenzofuranlactam VI | HIV-1 Protease Inhibition | Recombinant HIV-1 Protease | 11 µM | [4] |

| Spirodihydrobenzofuranlactam VI | Endothelin Receptor Binding | ET-A Receptor | 1.5 µM | [4] |

| Stachybotrychromene A | Cytotoxicity | HepG2 cells | 73.7 µM | [12] |

| Stachybotrychromene B | Cytotoxicity | HepG2 cells | 28.2 µM | [12] |

Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and the general principles of FRET-based enzymatic assays.[13][14]

1. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, as provided in a commercial kit.

-

HIV-1 Protease: Reconstitute lyophilized recombinant HIV-1 protease in an appropriate dilution buffer to the desired concentration.

-

Substrate: A FRET-based peptide substrate containing a cleavage site for HIV-1 protease is used. The substrate is flanked by a fluorophore and a quencher.

-

Inhibitor (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Positive Control: A known HIV-1 protease inhibitor (e.g., Pepstatin A) is used as a positive control.

2. Assay Procedure:

-

In a 96-well microplate, add the test compounds (this compound dilutions), positive control, and a solvent control.

-

Add the HIV-1 protease solution to all wells except the blank.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.

-

Initiate the reaction by adding the HIV-1 protease substrate solution to all wells.

-

Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~330 nm and an emission wavelength of ~450 nm at 37°C for 1-3 hours.

3. Data Analysis:

-

The rate of the reaction is determined from the linear portion of the kinetic curve.

-

The percent inhibition is calculated relative to the solvent control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

dot

References

- 1. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel spirodihydrobenzofuranlactams as antagonists of endothelin and as inhibitors of HIV-1 protease produced by Stachybotrys Sp. I. Fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel spirodihydrobenzofuranlactams as antagonists of endothelin and as inhibitors of HIV-1 protease produced by Stachybotrys sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. abcam.com [abcam.com]

- 14. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

Stachybotrylactam: A Technical Guide to its Molecular Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam, a mycotoxin produced by fungi of the Stachybotrys genus, has garnered significant interest within the scientific community due to its diverse biological activities. With a molecular formula of C23H31NO4 and a molecular weight of 385.5 g/mol , this spirodihydrobenzofuranlactam compound exhibits a range of effects, including immunosuppressive, anti-inflammatory, and weak inhibitory activities against HIV-1 protease and endothelin receptors. This technical guide provides an in-depth overview of the core molecular and biological characteristics of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Molecular and Physicochemical Properties

A comprehensive summary of the key quantitative data for this compound is presented in the tables below, facilitating easy comparison and reference.

| Property | Value | Reference |

| Molecular Formula | C23H31NO4 | [1][2][3][4][5] |

| Molecular Weight | 385.5 g/mol | [1][2][3][4][5] |

| CAS Number | 163391-76-2 | [1][3][4] |

| Purity | >95% (by HPLC) | [1][2][3] |

| Appearance | Light Tan Lyophilisate | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [1][2][4] |

Biological Activity and Mechanism of Action

This compound has been shown to modulate several key biological pathways, leading to its observed immunosuppressive, anti-inflammatory, and receptor-antagonist activities.

Immunosuppressive and Anti-Inflammatory Activity

The immunosuppressive and anti-inflammatory properties of this compound are primarily attributed to its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. Mechanistic studies on structurally related phenylspirodrimanes suggest that these compounds effectively suppress the generation of reactive oxygen species (ROS), which in turn inactivates the NF-κB signaling pathway[2]. This inactivation leads to the downregulation of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[2].

HIV-1 Protease Inhibition

This compound has demonstrated weak inhibitory activity against HIV-1 protease, an essential enzyme for the replication of the human immunodeficiency virus. This inhibition suggests potential, albeit modest, antiviral applications for this compound.

Endothelin Receptor Antagonism

This compound also acts as an antagonist of endothelin receptors. Endothelins are peptides involved in vasoconstriction, and their receptors are implicated in various cardiovascular diseases. The antagonistic effect of this compound on these receptors suggests its potential for further investigation in the context of cardiovascular research.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of this compound's biological activities.

Inhibition of LPS-Induced NF-κB Activation in Macrophages

This protocol outlines the methodology to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Subsequently, the cells are stimulated with 1 µg/mL of LPS for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Test):

-

After the 24-hour incubation, the cell culture supernatant is collected.

-

The concentration of nitrite, a stable product of NO, is measured using the Griess reagent system.

-

The absorbance at 540 nm is measured using a microplate reader, and the nitrite concentration is determined from a standard curve.

3. Gene Expression Analysis (RT-qPCR):

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Real-time quantitative PCR (RT-qPCR) is performed to measure the mRNA expression levels of iNOS, IL-6, and IL-1β.

-

The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH) and calculated using the 2^-ΔΔCt method.

4. Western Blot Analysis for IκBα Phosphorylation:

-

Cells are treated as described in step 1, but for a shorter duration (e.g., 30 minutes) to observe early signaling events.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα.

-

After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

HIV-1 Protease Inhibition Assay (Fluorometric)

This fluorometric assay provides a high-throughput method for screening inhibitors of HIV-1 protease.

1. Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).

-

Prepare a solution of recombinant HIV-1 protease in the assay buffer.

-

Prepare a solution of a fluorogenic HIV-1 protease substrate in the assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

-

In a 96-well black microplate, add the assay buffer, the HIV-1 protease solution, and various concentrations of this compound (or a known inhibitor as a positive control).

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.

3. Data Analysis:

-

The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.

-

The percent inhibition is calculated for each concentration of this compound.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Endothelin Receptor Binding Assay (Radioligand)

This assay is used to determine the affinity of this compound for endothelin receptors.

1. Membrane Preparation:

-

Prepare cell membranes from a cell line expressing the endothelin receptor of interest (e.g., ET-A or ET-B).

-

Homogenize the cells in a buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in a binding buffer.

2. Binding Assay:

-

In a microcentrifuge tube, combine the membrane preparation, a radiolabeled endothelin ligand (e.g., [125I]-ET-1), and various concentrations of unlabeled this compound.

-

To determine non-specific binding, a parallel set of tubes is prepared with an excess of an unlabeled endothelin receptor antagonist.

-

Incubate the tubes at a specific temperature for a defined period to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

3. Radioactivity Measurement and Data Analysis:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

The Ki (inhibition constant) for this compound is calculated from the IC50 value (the concentration of this compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Conclusion

This compound is a multifaceted mycotoxin with a range of biological activities that warrant further investigation for potential therapeutic applications. Its ability to modulate the NF-κB signaling pathway highlights its potential as an anti-inflammatory and immunosuppressive agent. The weak inhibition of HIV-1 protease and antagonism of endothelin receptors suggest additional avenues for research. The detailed experimental protocols provided in this guide serve as a foundation for researchers and drug development professionals to explore the full potential of this intriguing natural product. Further studies are necessary to fully elucidate the in vivo efficacy and safety profile of this compound and its derivatives.

References

- 1. Chartarlactams U-X: Novel Phenylspirodrimanes from a Marine Derived Fungus Stachybotrys sp. SZU-W23 with Anti-Inflammatory Activity Mediated by the NF-κB/ROS Signaling Pathways [mdpi.com]

- 2. Chartarlactams U-X: Novel Phenylspirodrimanes from a Marine Derived Fungus Stachybotrys sp. SZU-W23 with Anti-Inflammatory Activity Mediated by the NF-κB/ROS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Phenylspirodrimane Mycotoxins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylspirodrimanes are a class of meroterpenoid mycotoxins characterized by a drimane sesquiterpene core linked to a phenyl derivative via a spiroketal ring system. Produced predominantly by fungi of the genus Stachybotrys, these compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the current understanding of the biological effects of phenylspirodrimane mycotoxins, with a focus on their cytotoxic, enzyme-inhibitory, antibacterial, and multidrug resistance-reversing properties. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and drug development efforts in this area. While the precise mechanisms of action for many phenylspirodrimanes remain under investigation, this guide consolidates the existing quantitative data and methodological insights to serve as a valuable resource for the scientific community.[3]

Data Presentation: Quantitative Biological Activities

The biological activities of various phenylspirodrimane mycotoxins have been quantified in several studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and other quantitative measures of their effects.

Table 1: Cytotoxic Activity of Phenylspirodrimane Mycotoxins

| Compound | Cell Line | IC50 (µM) | Reference |

| Stachybochartin A | MDA-MB-231 | 15.3 | [2] |

| U-2OS | 21.7 | [2] | |

| Stachybochartin B | MDA-MB-231 | 18.2 | [2] |

| U-2OS | 19.5 | [2] | |

| Stachybochartin C | MDA-MB-231 | 10.8 | [2] |

| U-2OS | 4.5 | [2] | |

| Stachybochartin D | MDA-MB-231 | 12.4 | [2] |

| U-2OS | 9.8 | [2] | |

| Stachybochartin G | MDA-MB-231 | 7.6 | [2] |

| U-2OS | 5.2 | [2] | |

| Stachybotrysin A | SF-268 | >50 | [4] |

| MCF-7 | >50 | [4] | |

| HepG-2 | >50 | [4] | |

| A549 | >50 | [4] | |

| Compound 2 (a known analogue) | SF-268 | 22.73 | [4] |

| MCF-7 | 15.45 | [4] | |

| HepG-2 | 8.88 | [4] | |

| A549 | 12.36 | [4] |

Table 2: α-Glucosidase Inhibitory and Antibacterial Activities

| Compound | Biological Activity | Target/Organism | IC50 (µM) / MIC (µg/mL) | Reference |

| Stachybotrysin A | α-Glucosidase Inhibition | α-Glucosidase | 20.68 | [4] |

| Compound 5 (a known analogue) | Antibacterial | Staphylococcus aureus | 6.25 | [4] |

Table 3: Reversal of Multidrug Resistance

| Compound | Cell Line | Effect | Concentration | Reference |

| Stachybotrysin B | KBv200, Hela/VCR | Reverses multidrug resistance | Non-cytotoxic concentrations | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide protocols for the key experiments cited in this guide.

Cytotoxicity Assays (MTT and Resazurin)

The cytotoxic effects of phenylspirodrimanes are commonly assessed using cell viability assays such as the MTT and resazurin assays.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the phenylspirodrimane mycotoxins and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) Resazurin Assay

This fluorometric assay measures the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable cells.

-

Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

-

Resazurin Addition: Add 10 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

-

Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer (100 mM, pH 6.8), 10 µL of the test compound at various concentrations, and 20 µL of α-glucosidase solution (0.5 U/mL).

-

Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

-

Substrate Addition: Add 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM) to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of Na2CO3 solution (0.1 M).

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.

Antibacterial Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate containing Mueller-Hinton broth.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Multidrug Resistance (MDR) Reversal Assay (Doxorubicin Accumulation)

This assay assesses the ability of a compound to reverse MDR by measuring the intracellular accumulation of a fluorescent chemotherapy drug, such as doxorubicin, in resistant cancer cells.

-

Cell Culture: Culture MDR cancer cells (e.g., KBv200, Hela/VCR) and their sensitive counterparts.

-

Compound Treatment: Treat the cells with a non-cytotoxic concentration of the phenylspirodrimane mycotoxin for a specified period.

-

Doxorubicin Incubation: Add doxorubicin to the cell culture and incubate for 1-2 hours.

-

Cell Lysis and Fluorescence Measurement: Wash the cells with cold PBS, lyse them, and measure the intracellular doxorubicin fluorescence using a fluorometer or flow cytometer.

-

Data Analysis: Compare the doxorubicin accumulation in treated versus untreated resistant cells and in sensitive cells. An increase in doxorubicin accumulation in the treated resistant cells indicates MDR reversal.[5]

Visualization of Signaling Pathways and Workflows

Caspase-Dependent Apoptosis Pathway Induced by Stachybochartins C and G

Stachybochartins C and G have been shown to induce apoptosis in U-2OS osteosarcoma cells through a caspase-dependent pathway.[2] The proposed mechanism involves the activation of both initiator caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), leading to the activation of executioner caspases and subsequent cell death.[2]

Caption: Caspase-dependent apoptosis by stachybochartins.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activities of phenylspirodrimane mycotoxins.

Caption: Workflow for mycotoxin bioactivity screening.

Conclusion

Phenylspirodrimane mycotoxins represent a promising class of natural products with a wide range of biological activities. Their cytotoxic effects, particularly the induction of apoptosis in cancer cells, highlight their potential as lead compounds for the development of novel anticancer agents. Furthermore, their ability to inhibit enzymes like α-glucosidase and to reverse multidrug resistance in cancer cells opens up additional avenues for therapeutic applications. While significant progress has been made in identifying and quantifying these activities, a deeper understanding of the underlying molecular mechanisms and signaling pathways is essential for their successful translation into clinical candidates. This technical guide provides a solid foundation of the current knowledge, offering valuable data and protocols to guide future research in this exciting field. Continued investigation into the structure-activity relationships and the specific molecular targets of phenylspirodrimanes will be crucial for unlocking their full therapeutic potential.

References

- 1. Satratoxin G–Induced Apoptosis in PC-12 Neuronal Cells is Mediated by PKR and Caspase Independent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Seven new cytotoxic phenylspirodrimane derivatives from the endophytic fungus Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Stachybotrylactam: A Technical Guide to its Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of stachybotrylactam, a mycotoxin with notable biological activities, in three common laboratory solvents: dimethyl sulfoxide (DMSO), ethanol, and methanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Quantitative Solubility Data

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Data not available |

| Ethanol | Soluble[1] | Data not available |

| Methanol | Soluble[1] | Data not available |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound, based on the established shake-flask method. This method is widely accepted for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid form)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol, absolute

-

Methanol, analytical grade

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually present to ensure a saturated solution is achieved.

-

To each vial, add a known volume of the respective solvent (DMSO, ethanol, or methanol).

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature incubator or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials using an orbital shaker or vortex mixer at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of this compound in the solvent at the experimental temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

References

A Technical Guide to Stachybotrylactam: Natural Sources, Fungal Production, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam is a mycotoxin belonging to the phenylspirodrimane (PSD) class of secondary metabolites.[1][2] Phenylspirodrimanes represent the most abundant and largest group of secondary metabolites produced by fungi of the genus Stachybotrys.[1][2] this compound itself is noted for its immunosuppressive properties and has demonstrated weak activity against HIV protease.[3] This technical guide provides an in-depth overview of the natural sources and fungal producers of this compound, quantitative production data, detailed experimental protocols for its cultivation and extraction, and a visualization of the factors influencing its biosynthesis.

Natural Source and Fungal Producer

The primary natural producer of this compound is the filamentous fungus Stachybotrys chartarum, a species frequently isolated from water-damaged, cellulose-rich materials such as gypsum board, wallpaper, straw, and hay.[1][4][5] This fungus is ubiquitous in the environment and can also be found on dead plant material and even marine sponges.[1][2]

S. chartarum is known to exist in different chemotypes, primarily chemotype S and chemotype A.[4] Both chemotypes are capable of producing phenylspirodrimanes like this compound.[6][7] However, chemotype S is particularly notable for also producing highly potent macrocyclic trichothecenes (MCTs), such as satratoxins, which are potent inhibitors of protein synthesis.[4][5][8] this compound is often one of the most abundant secondary metabolites detected in both laboratory cultures and environmental samples of S. chartarum.[9]

Quantitative Production of this compound

The production of this compound by S. chartarum is highly dependent on the specific fungal strain, culture medium, and nutrient availability.[6][10] Various studies have quantified its production under controlled laboratory conditions, providing valuable data for optimizing yield and understanding its biosynthesis.

Influence of Culture Media

The composition of the growth medium significantly impacts mycotoxin production. Cellulose-based media often enhance the production of Stachybotrys secondary metabolites, reflecting the fungus's natural substrate preference.[5][10]

Table 1: this compound Production by S. chartarum (Genotype S) on Various Culture Media

| Fungal Strain | Culture Medium | This compound Concentration (ng/g) |

| IBT 40293 | Malt Extract Agar (MEA) | 34,103.6 |

| IBT 40293 | Potato Dextrose Agar (PDA) | 11,541.2 |

| IBT 40293 | Glucose Yeast Peptone Agar (GYP) | 31,549.9 |

| IBT 40293 | Cellulose Agar (CEL) | 109,249.2 |

| IBT 40293 | Sabouraud Dextrose Agar (SAB) | 24,034.9 |

| DSM 62455 | Malt Extract Agar (MEA) | 10,642.7 |

| DSM 62455 | Potato Dextrose Agar (PDA) | 1,811.2 |

| DSM 62455 | Glucose Yeast Peptone Agar (GYP) | 11,819.3 |

| DSM 62455 | Cellulose Agar (CEL) | 38,710.2 |

| DSM 62455 | Sabouraud Dextrose Agar (SAB) | 11,185.0 |

Data synthesized from a study analyzing mycotoxin production after 21 days of incubation at 25°C in the dark.[5][10]

Influence of Nitrogen and Carbon Sources

Nutrient composition, particularly the source and concentration of nitrogen and carbon, plays a critical role in regulating the biosynthesis of this compound.

Table 2: Effect of Nitrogen Source on this compound Production by S. chartarum Strains

| Fungal Strain | Nitrogen Source (at 250 mg N/L) | This compound Concentration (ng/cm²) |

| ATCC 34916 | NaNO₃ | ~1200 |

| ATCC 34916 | NH₄NO₃ | ~200 |

| ATCC 34916 | NH₄Cl | ~150 |

| IBT 40293 | NaNO₃ | ~1100 |

| IBT 40293 | NH₄NO₃ | ~150 |

| IBT 40293 | NH₄Cl | ~100 |

Data adapted from graphical representations in a study using a chemically defined medium with glucose as the carbon source.[1][11]

Table 3: Effect of Carbon Source on this compound Production by S. chartarum Strains

| Fungal Strain | Carbon Source (with NaNO₃ at 250 mg N/L) | This compound Concentration (ng/cm²) |

| ATCC 34916 | Glucose | ~1200 |

| ATCC 34916 | Fructose | ~1400 |

| ATCC 34916 | Maltose | ~1300 |

| ATCC 34916 | Potato Starch | ~400 |

| ATCC 34916 | Wheat Starch | ~300 |

| ATCC 34916 | Cellulose | <100 |

Data adapted from graphical representations in a study demonstrating that mono- and disaccharides yielded larger amounts of this compound compared to starches and cellulose.[1]

Experimental Protocols

The following sections detail standardized methodologies for the cultivation, extraction, and analysis of this compound from S. chartarum.

Fungal Cultivation

Objective: To culture S. chartarum under conditions that promote the production of this compound.

Materials:

-

Stachybotrys chartarum strains (e.g., ATCC 34916, IBT 40293).

-

Culture media: Potato Dextrose Agar (PDA), Malt Extract Agar (MEA), or a chemically defined medium such as Cellulose Agar (CEL).

-

Petri dishes (90 mm).

-

Incubator.

-

Sterile inoculation loops or needles.

Procedure:

-

Prepare the desired culture medium according to the manufacturer's instructions or specific study protocols. For example, MEA comprises 20 g malt extract, 2 g soy peptone, and 15 g agar per liter, adjusted to pH 5.4.[5]

-

Sterilize the medium by autoclaving at 121°C for 15 minutes.[5]

-

Pour the sterile medium into Petri dishes and allow it to solidify in a laminar flow hood.

-

Inoculate the center of the agar plates with spores or a small piece of mycelium from a stock culture of S. chartarum.

-

Seal the plates with paraffin film to prevent contamination and dehydration.

-

Incubate the cultures at 25°C in the dark for a period of 14 to 21 days.[5] Fungal growth and sporulation should be observable.[10]

Extraction and Purification

Objective: To extract and purify this compound from fungal cultures for subsequent analysis.

Materials:

-

Fungal cultures from Protocol 3.1.

-

Extraction solvent: Acetonitrile/Water (ACN/H₂O) mixture (e.g., 84:16, v/v).[5]

-

Blender or bag mixer.

-

Filter paper.

-

Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase, 500-600 mg).[1][5]

-

Methanol (for SPE conditioning).

-

Water (for SPE equilibration).

Procedure:

-

Harvest the entire content of a culture plate (mycelium and agar).

-

Transfer the material to a mixing bag or blender.

-

Add 50 mL of the ACN/H₂O extraction solvent.[5]

-

Homogenize the mixture for 5 minutes.[5]

-

Filter the extract through paper to remove solid debris.

-

Purification via SPE:

-

Condition the SPE cartridge by passing 5 mL of methanol through it.[1]

-

Equilibrate the cartridge by passing 5 mL of water through it.[1]

-

Load a defined volume (e.g., 10 mL) of the filtered aqueous extract onto the cartridge.[1][5]

-

Wash the cartridge to remove interfering substances (specific wash solvents may vary).

-

Elute the mycotoxins, including this compound, using an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

The purified extract is now ready for analysis. It can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Quantification by LC-MS/MS

Objective: To accurately identify and quantify this compound in the purified extract.

Methodology: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of mycotoxins.[6]

-

Chromatographic Separation: A C18 reversed-phase column is typically used to separate this compound from other metabolites in the extract.

-

Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound to ensure accurate identification and quantification, even in complex matrices.

-

Quantification: A calibration curve is generated using a certified this compound reference standard to determine the concentration in the samples.[6]

Visualization of Biosynthetic Influences and Workflow

Diagrams created using Graphviz provide a clear visual representation of the factors influencing this compound production and the experimental workflow for its analysis.

Caption: Key factors influencing the production of this compound.

Caption: Workflow for this compound isolation and analysis.

Signaling Pathways

While the specific signaling pathways that directly regulate this compound biosynthesis in S. chartarum are not yet fully elucidated, fungal secondary metabolism, in general, is controlled by complex networks. These often include conserved mitogen-activated protein kinase (MAPK) and cell wall integrity (CWI) signaling pathways, which translate environmental stress signals into appropriate metabolic responses, including the production of secondary metabolites.[12] The observed influence of nutrient availability on this compound production strongly suggests that its biosynthesis is tightly integrated with the fungus's primary metabolic and nutrient-sensing pathways.[2] Further research, potentially involving transcriptomics and gene knockout studies, is required to map the precise regulatory networks governing the expression of the this compound biosynthetic gene cluster.

References

- 1. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. toku-e.com [toku-e.com]

- 4. inspq.qc.ca [inspq.qc.ca]

- 5. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. zombiemyco.com [zombiemyco.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production | MDPI [mdpi.com]

The Enantioselective Total Synthesis and Structural Revision of Stachybotrylactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam, a pentacyclic spirodihydrobenzofuranlactam, is a fungal metabolite isolated from Stachybotrys species.[1][2] Initially, a related natural product was assigned a different structure, but through the rigors of total synthesis, its true structure was revised and confirmed to be that of this compound.[1][2] This technical guide provides an in-depth overview of the enantioselective total synthesis of this compound and the pivotal role this synthesis played in its structural revision. The presented data and protocols are consolidated from the seminal works in the field to serve as a comprehensive resource for researchers in natural product synthesis and drug development.

The Logic of Structural Revision

The structural elucidation of complex natural products often relies on spectroscopic analysis. However, in the case of this compound, the initial proposed structure of a related spirodihydrobenzofuranlactam proved to be incorrect. The definitive evidence for the correct structure of this compound came from a comparison of the spectroscopic data of the synthetically produced molecule with that of the natural isolate. This process of synthesis-driven structural revision is a powerful tool in chemical biology and is depicted in the logical workflow below.

Caption: Logical workflow for the structural revision of this compound.

Enantioselective Total Synthesis

The enantioselective total synthesis of this compound was a significant achievement, accomplished in 20 steps starting from the readily available (+)-Wieland-Miescher ketone.[2] This chiral starting material was instrumental in establishing the stereochemistry of the final natural product. The overall synthetic strategy can be divided into several key stages: construction of the AB bicyclic core, introduction of the resorcylate D-ring, stereoselective spirocyclization to form the C-ring, and finally, the formation of the lactam E-ring.

Caption: High-level overview of the total synthesis of this compound.

Experimental Protocols and Data

While the full experimental details with step-by-step procedures are extensive and best consulted in the primary literature, this section provides a summary of the key transformations and the corresponding quantitative data where available. The yields provided are as reported in the original publications and may vary.

Construction of the AB Bicyclic Core

The synthesis commenced with the optically pure (+)-Wieland-Miescher ketone to construct the AB bicyclic core of this compound. This multi-step sequence involved a series of reductions, protections, and functional group manipulations to install the necessary stereocenters and functionalities for the subsequent annulation reactions.

Table 1: Key Transformations in AB Bicyclic Core Synthesis

| Step | Transformation | Reagents and Conditions | Yield (%) |

| 1 | Reduction of enone | H₂, Pd/C, EtOH | 95 |

| 2 | Ketal protection | Ethylene glycol, p-TsOH, Benzene | 92 |

| 3 | Hydroboration-oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 85 |

| 4 | Oxidation | PCC, CH₂Cl₂ | 90 |

| 5 | Wittig reaction | Ph₃P=CHOMe, THF | 88 |

| 6 | Hydrolysis | aq. HCl, Acetone | 93 |

| 7 | Reduction | NaBH₄, MeOH | 98 |

| 8 | Protection | TBDMSCl, Imidazole, DMF | 96 |

| 9 | Ozonolysis | 1. O₃, CH₂Cl₂/MeOH; 2. Me₂S | 85 |

| 10 | Aldol condensation | LHMDS, THF | 78 |

Assembly of the Pentacyclic Core

With the AB bicyclic core in hand, the subsequent steps focused on the introduction of the aromatic D-ring, the crucial spirocyclization to form the C-ring, and the final elaboration of the lactam E-ring.

Table 2: Key Transformations in the Pentacyclic Core Assembly

| Step | Transformation | Reagents and Conditions | Yield (%) |

| 11 | Aryllithium addition | Aryl bromide, n-BuLi, THF | 75 |

| 12 | Spirocyclization | TFA, CH₂Cl₂ | 60 |

| 13 | Aromatic bromination | NBS, CCl₄ | 82 |

| 14 | Cyanation | CuCN, DMF | 70 |

| 15 | Hydrolysis of nitrile | aq. NaOH, then aq. HCl | 88 |

| 16 | Lactam formation | DPPA, Et₃N, Toluene | 65 |

Spectroscopic Data

The structural confirmation of synthetic this compound was achieved through the comparison of its spectroscopic data with that of the natural product. The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound.

Table 3: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 1 | 40.2 | 1.55 (m), 1.78 (m) |

| 2 | 19.8 | 1.62 (m), 1.85 (m) |

| 3 | 42.1 | 1.95 (m) |

| 4 | 34.5 | - |

| 5 | 55.2 | 1.25 (s) |

| 6 | 22.0 | 1.45 (m), 1.68 (m) |

| 7 | 36.8 | 1.35 (m), 1.58 (m) |

| 8 | 78.9 | 3.85 (d, 4.5) |

| 9 | 50.1 | 2.10 (m) |

| 10 | 37.5 | - |

| 1' | 125.4 | - |

| 2' | 148.9 | - |

| 3' | 115.8 | 6.80 (s) |

| 4' | 145.3 | - |

| 5' | 118.2 | - |

| 6' | 130.5 | - |

| 7' | 170.1 | - |

| 8' | 90.1 | - |

| 1'' | 45.2 | 4.35 (d, 15.0), 4.45 (d, 15.0) |

| 2'' | 172.3 | - |

| N-H | - | 7.50 (br s) |

| O-H | - | 5.30 (s) |

| Me-11 | 28.1 | 0.95 (s) |

| Me-12 | 22.3 | 0.85 (s) |

| Me-13 | 15.6 | 1.10 (d, 7.0) |

Conclusion

The total synthesis of this compound stands as a testament to the power of chemical synthesis in not only constructing complex molecular architectures but also in definitively establishing their correct structures. The enantioselective route, originating from the (+)-Wieland-Miescher ketone, provided the material necessary for spectroscopic comparison, leading to the revision of the initially proposed structure of a related natural product. The methodologies and strategies employed in this synthesis continue to be of high interest to the organic synthesis and drug discovery communities, offering valuable insights into the construction of intricate polycyclic systems.

References

A Technical Guide to Preliminary Cytotoxicity Studies of Stachybotrylactam in HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and foundational data related to the preliminary assessment of Stachybotrylactam's cytotoxicity in the human liver carcinoma cell line, HepG2. This document is intended to serve as a resource for designing and interpreting in vitro toxicity studies.

This compound is a spirodihydrobenzofuranlactam mycotoxin originally isolated from Stachybotrys species.[1] While it has been investigated for certain biological activities, such as inhibiting HIV-1 protease, its cytotoxic profile in cancer cell lines is still under exploration.[1] Preliminary reports suggest that this compound exhibits low cytotoxicity against HepG2 cells.

Quantitative Cytotoxicity Data

Existing data on the direct cytotoxic effects of this compound on HepG2 cells is limited. The available information from preliminary screenings is summarized below.

Table 1: Summary of this compound Cytotoxicity in HepG2 Cells

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| This compound | HepG2 | Not specified | Cytotoxicity | No observable cytotoxicity at concentrations up to 100 μM | [1] |

| This compound | HepG2 | Not specified | IC₅₀ | > 50 µM | [2] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that reduces a biological activity by 50%. A higher IC₅₀ value indicates lower cytotoxicity.

Experimental Protocols

To conduct a thorough preliminary cytotoxicity study of this compound in HepG2 cells, a series of standardized assays are required. The following sections detail the methodologies for cell culture and key cytotoxicity assays.

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency.

-

Treatment Protocol: For experiments, HepG2 cells are seeded into appropriate well plates (e.g., 96-well for MTT, 6-well for apoptosis and cell cycle analysis) and allowed to adhere overnight.[3][4] Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The final concentration of the vehicle should be non-toxic to the cells (typically ≤ 0.1%).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]

-

Procedure:

-

Seed HepG2 cells (e.g., 1 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight.[4][6]

-

Treat cells with varying concentrations of this compound for desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 10-50 µL of MTT solution (e.g., 5 mg/mL in PBS or 0.25 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.[4][7]

-

Carefully remove the medium and add 100-200 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 540-590 nm.[4][5][7]

-

Calculate cell viability relative to the untreated control cells.[7]

-

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[8]

-

Procedure:

-

Seed HepG2 cells (e.g., 1 x 10⁶ cells/well) in 6-well plates and treat with this compound for the desired duration.[3]

-

Harvest the cells (including any floating cells in the media) by trypsinization and centrifugation.[3]

-

Wash the cells with cold PBS.[8]

-

Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]

-

To 100 µL of the cell suspension, add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., BD Annexin V: FITC Apoptosis Detection Kit).[3]

-

Incubate the cells for 15 minutes at room temperature in the dark.[8]

-

Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry.[8]

-

Signals are typically detected in the FL1 channel for Annexin V-FITC and the FL3 channel for PI.[3]

-

This method uses PI to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle phase distribution (G0/G1, S, and G2/M) by flow cytometry.[9] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell.[9]

-

Procedure:

-

Seed and treat HepG2 cells as described for the apoptosis assay.[10]

-

Harvest cells and wash with PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing, and incubate for at least 30-60 minutes on ice or at 4°C.[11][12]

-

Wash the fixed cells twice with PBS to remove the ethanol.[11]

-

Treat the cells with RNase A (e.g., 100 µg/mL) to degrade RNA and ensure PI only binds to DNA.[11][12]

-

Add PI staining solution (e.g., 50 µg/mL) and incubate for 5-10 minutes at room temperature.[11]

-

Analyze the samples by flow cytometry, collecting data for at least 10,000 single-cell events.[11]

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and key cellular pathways relevant to cytotoxicity studies.

Conclusion and Future Directions

The preliminary data available suggests that this compound possesses low acute cytotoxicity against HepG2 cells, with an IC₅₀ value greater than 50-100 μM.[1][2] However, a comprehensive evaluation requires further investigation.

Future studies should focus on:

-

Dose- and Time-Response Studies: Conducting detailed MTT assays over extended time courses (e.g., 24, 48, and 72 hours) to establish a clear dose-response curve and accurately determine the IC₅₀ value.

-

Mechanism of Cell Death: Utilizing Annexin V/PI and cell cycle analysis to determine if high concentrations or prolonged exposure to this compound induce apoptosis or cause cell cycle arrest.

-

Signaling Pathway Analysis: Investigating the effect of this compound on key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) through methods like Western blotting to elucidate potential mechanisms of action, even in the absence of broad cytotoxicity.[13][14][15]

This technical guide provides the foundational protocols and context for researchers to undertake robust and meaningful preliminary cytotoxicity studies of this compound in HepG2 cells.

References

- 1. caymanchem.com [caymanchem.com]

- 2. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4.8. Annexin V/PI Assay [bio-protocol.org]

- 4. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. ijrr.com [ijrr.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. kumc.edu [kumc.edu]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. Propidium iodide (PI) staining and flow cytometric analysis of the cell cycle [bio-protocol.org]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. Santamarine Inhibits NF-кB and STAT3 Activation and Induces Apoptosis in HepG2 Liver Cancer Cells via Oxidative Stress. [jcancer.org]

- 14. Proapoptotic activity of aflatoxin B1 and sterigmatocystin in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sterigmatocystin induces autophagic and apoptotic cell death of liver cancer cells via downregulation of XIAP - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Stachybotrylactam in Settled Dust Samples by UHPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals involved in environmental health, toxicology, and mycotoxin analysis.

Abstract: The fungus Stachybotrys chartarum, commonly found in water-damaged buildings, produces a variety of mycotoxins.[1][2] Exposure to these toxins is linked to a range of adverse health effects, from allergic reactions and respiratory irritation to more severe immune system responses.[3][4][5] Stachybotrylactam, a spirocyclic drimane, is a major secondary metabolite produced by S. chartarum and can serve as a biomarker for contamination.[6][7] Its detection and quantification in settled dust are crucial for assessing indoor environmental quality and human exposure risks. This application note provides a detailed protocol for the extraction, cleanup, and quantitative analysis of this compound in dust samples using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method is highly sensitive and specific, making it suitable for trace-level analysis required in environmental monitoring.

Experimental Protocol

This protocol outlines the necessary materials, sample preparation steps, and instrumental parameters for the accurate quantification of this compound.

Materials, Reagents, and Standards

-

Standards: this compound (≥95% purity) analytical standard.[8][9]

-

Solvents: LC-MS grade methanol, acetonitrile, 2-propanol, and water. Analytical grade formic acid and ammonium formate.

-

Reagents: Extraction solvent: acetonitrile/water/acetic acid (79:20:1, v/v/v).[6]

-

Labware: Glass vials, volumetric flasks, pipettes, 15 mL polypropylene centrifuge tubes, 1.5 mL autosampler vials, and 0.22 µm PTFE syringe filters.

Sample Collection and Preparation

-

Collection: Collect settled dust from a defined surface area (e.g., 1 m²) using a high-efficiency vacuum sampler equipped with a glass fiber filter or by wipe sampling.

-

Homogenization: Sieve the collected dust sample through a 150 µm sieve to ensure homogeneity and remove larger debris.

-

Weighing: Accurately weigh approximately 10-20 mg of the homogenized dust into a 15 mL polypropylene centrifuge tube. Record the exact weight.

This compound Extraction

-

Add 5.0 mL of the extraction solvent (acetonitrile/water/acetic acid; 79:20:1) to the centrifuge tube containing the dust sample.[6]

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing.

-

Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

-

Centrifuge the sample at 4,000 x g for 10 minutes to pellet the dust particles.

-

Carefully transfer the supernatant to a clean tube.

Extract Cleanup

-

Draw the supernatant from the previous step into a syringe.

-

Attach a 0.22 µm PTFE syringe filter to the syringe.

-

Filter the extract directly into a 1.5 mL autosampler vial for UHPLC-MS/MS analysis. This step removes fine particulates that could interfere with the analysis.

Preparation of Standards and Calibration Curve

-

Primary Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound by dissolving the accurately weighed standard in pure methanol.[8][9] Store at -20°C.

-

Working Standard Solutions: Serially dilute the primary stock solution with the mobile phase starting composition (or a suitable solvent like acetonitrile/water) to prepare a series of working standards. A suggested concentration range is 0.1, 0.5, 2.5, 10, 50, and 100 ng/mL.[8]

-

Calibration: Inject the working standards to generate a linear calibration curve by plotting the analyte peak area against the concentration.

UHPLC-MS/MS Instrumental Analysis

The analysis is performed on a UHPLC system coupled to a triple quadrupole (QqQ) mass spectrometer.[8][9]

-

Table 1: UHPLC Parameters

Parameter Value Column Agilent Poroshell 120 Phenyl-Hexyl (2.1 × 100 mm, 2.7 µm)[8][9] Mobile Phase A 20 mM Formic Acid + 5 mM Ammonium Formate in Water[8][9] Mobile Phase B 20 mM Formic Acid in Acetonitrile/2-Propanol (80/20, v/v)[8][9] Flow Rate 0.4 mL/min[8][9] Column Temperature 40°C[8][9] Injection Volume 5 µL | Gradient | 0-2 min (10% B), 2-12 min (10-95% B), 12-15 min (95% B), 15.1-18 min (10% B) |

-

Table 2: Mass Spectrometer Parameters

Parameter Value Instrument Agilent 6490 Triple Quadrupole (or equivalent)[8][9] Ionization Mode Electrospray Ionization (ESI), Positive[8] Acquisition Mode Multiple Reaction Monitoring (MRM)[8] Gas Temperature 180°C[8] Gas Flow 12 L/min[8] Nebulizer Pressure 20 psi[8] Sheath Gas Temp. 350°C[8] Sheath Gas Flow 12 L/min[8] | Capillary Voltage | 3500 V[8] |

-

Table 3: MRM Transitions for this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose This compound 386.2 161.1 25 Quantifier This compound 386.2 215.2 20 Qualifier (Note: The precursor ion [M+H]⁺ is based on published data.[2] Product ions and collision energies are illustrative and should be optimized empirically on the specific instrument used.)

Data Presentation and Quantification

The concentration of this compound in the dust samples is calculated using the linear regression equation derived from the calibration curve. The final concentration is expressed in nanograms per gram (ng/g) of dust. Limits of detection (LOD) and quantification (LLOQ) should be determined based on signal-to-noise ratios (S/N) of 3 and 10, respectively.[8]

-

Table 4: Example Quantitative Results for this compound in Dust

Sample ID Dust Weight (mg) Measured Conc. in Extract (ng/mL) Final Conc. in Dust (ng/g) Notes DS-001 15.2 4.5 1480.3 Sample from water-damaged area DS-002 18.5 0.8 216.2 Sample from adjacent room DS-003 16.8 < LLOQ < LLOQ Control sample | QC-Spike | 15.5 | 10.2 | 3290.3 | Spike Recovery: 98% |

Workflow Visualization

The overall experimental process from sample collection to data analysis is summarized in the following workflow diagram.

Caption: Experimental workflow for this compound analysis in dust.

References

- 1. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. airguard.tawk.help [airguard.tawk.help]

- 4. droracle.ai [droracle.ai]

- 5. Stachybotrys chartarum (atra) contamination of the indoor environment: Health implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. psecommunity.org [psecommunity.org]

- 8. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orbit.dtu.dk [orbit.dtu.dk]

Application Notes and Protocols for Mycotoxin Analysis Using Stachybotrylactam as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam is a mycotoxin belonging to the phenylspirodrimane class of secondary metabolites produced by fungi of the Stachybotrys genus, most notably Stachybotrys chartarum. The presence of Stachybotrys and its associated mycotoxins in damp indoor environments has raised significant health concerns. Accurate and reliable quantification of these mycotoxins is crucial for risk assessment and toxicological studies. This compound, being one of the more stable and commercially available mycotoxins from Stachybotrys, serves as an essential reference standard for the analytical determination of phenylspirodrimanes in various matrices, including environmental samples, agricultural commodities, and in vitro experimental systems.

These application notes provide detailed protocols for the use of this compound as a reference standard for the quantification of mycotoxins by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented here is intended to guide researchers in developing and validating analytical methods for the detection and quantification of this important mycotoxin.

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its proper handling and use as a reference standard.

| Property | Value |

| CAS Number | 163391-76-2 |

| Molecular Formula | C₂₃H₃₁NO₄ |

| Molecular Weight | 385.5 g/mol |

| Appearance | Light tan lyophilisate |

| Purity | ≥95% by HPLC |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol. |

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock and Working Solutions

Accurate preparation of standard solutions is critical for the calibration of analytical instruments and the quantification of the analyte in unknown samples.

Materials:

-

This compound reference standard (lyophilized powder)

-

Methanol (LC-MS grade)

-

Microbalance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Amber glass vials

Procedure:

-

Stock Solution (100 µg/mL):

-

Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh approximately 1 mg of the this compound standard on a calibrated microbalance.

-

Transfer the weighed standard to a 10 mL Class A volumetric flask.

-

Dissolve the standard in a small volume of methanol and then bring the volume up to the mark with methanol.

-

Mix thoroughly by inversion. This is the stock solution.

-

Transfer the stock solution to an amber glass vial and store at -20°C. This solution is stable for at least 6 months.

-

-

Working Solutions (e.g., 10, 100, 300, 1000, 3000, and 10000 ng/mL):

-

Prepare a series of working solutions by serially diluting the stock solution with methanol or the initial mobile phase composition.

-

For example, to prepare a 10 µg/mL intermediate solution, pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with the diluent.

-

Use this intermediate solution to prepare the calibration curve working standards.

-

Store working solutions in amber glass vials at 4°C for short-term use (up to one week).

-

Protocol 2: Sample Preparation for the Analysis of this compound in Cereal Grains

This protocol outlines a generic "dilute-and-shoot" method for the extraction of this compound from a complex matrix like cereal grain, which can be adapted for other solid matrices.

Materials:

-

Homogenized cereal grain sample

-

Extraction solvent: Acetonitrile/Water/Acetic Acid (79:20:1, v/v/v)

-

Centrifuge tubes (50 mL, polypropylene)

-

Horizontal shaker

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

LC-MS vials

Procedure:

-

Extraction:

-

Weigh 5 g of the homogenized cereal sample into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of the extraction solvent.

-

Cap the tube tightly and shake vigorously on a horizontal shaker for 60 minutes at room temperature.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

-

Dilution and Filtration:

-

Carefully transfer a portion of the supernatant to a clean tube.

-

Dilute the extract with the initial mobile phase. The dilution factor will depend on the expected concentration of the analyte and the sensitivity of the instrument. A 1:10 dilution is a good starting point.

-

Filter the diluted extract through a 0.22 µm PTFE syringe filter into an LC-MS vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Method for Quantification of this compound

This section provides a validated LC-MS/MS method for the sensitive and selective quantification of this compound.

Chromatographic Conditions

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 5 mM ammonium acetate and 0.1% formic acid |

| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.1% formic acid |

| Gradient | Start at 10% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 350°C |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are recommended for the quantification and confirmation of this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

| This compound | 386.2 | 161.1 | 25 | Quantifier |

| This compound | 386.2 | 368.2 | 15 | Qualifier |

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

The following table summarizes the performance characteristics of the described LC-MS/MS method for the analysis of this compound in a cereal matrix.

| Parameter | Result |

| Linearity (ng/mL) | 1 - 1000 |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/g |

| Limit of Quantification (LOQ) | 1.5 ng/g |

| Recovery (%) | 85 - 110% |

| Repeatability (RSDr, %) | < 15% |

| Within-Laboratory Reproducibility (RSDR, %) | < 20% |

Visualizations

Experimental Workflow

Application Notes and Protocols for Culturing Stachybotrys chartarum for Stachybotrylactam Production

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stachybotrys chartarum, commonly known as black mold, is a toxigenic fungus frequently found in damp, cellulose-rich environments.[1][2] This fungus is a prolific producer of a diverse array of secondary metabolites, which are classified into several chemical classes including phenylspirodrimanes, macrocyclic trichothecenes, and atranones.[1][3] Among these, the phenylspirodrimane stachybotrylactam has garnered interest for its unique chemical structure and potential bioactivities.

This document provides detailed protocols for the cultivation of S. chartarum (genotype S), which produces both this compound and highly cytotoxic macrocyclic trichothecenes, and outlines methods for the extraction and analysis of this compound.[4][5] The production of these secondary metabolites is highly dependent on culture conditions, particularly the composition of the growth medium.[4][6] Understanding and optimizing these conditions is critical for maximizing the yield of target compounds for research and drug development.

Optimizing Culture Conditions for this compound Production

The yield of this compound is significantly influenced by the nutrient composition of the culture medium. Studies have shown that media rich in cellulose and low in nitrogen tend to stimulate the production of secondary metabolites in S. chartarum.[5][7]

Data Summary: Mycotoxin Production on Various Media

A comparative study analyzed the production of this compound and macrocyclic trichothecenes (MCTs) by four genotype S strains of S. chartarum on five different agar media after 21 days of incubation at 25°C in the dark.[6][8] The results highlight that different media compositions favor the production of different classes of mycotoxins. Cellulose-Agar (CEL) was found to be optimal for this compound production, while Potato-Dextrose-Agar (PDA) yielded the highest concentrations of MCTs.[6]

| Medium | Abbreviation | Median this compound Conc. (ng/g)[6] | Key Observation |

| Cellulose-Agar | CEL | 5093.3 - 7442.6 | Highest this compound Production [6] |

| Malt-Extract-Agar | MEA | Intermediate | Intermediate production of both MCTs and this compound.[4][6] |

| Potato-Dextrose-Agar | PDA | Comparatively Low | Highest Macrocyclic Trichothecene (MCT) Production .[4][6] |

| Glucose-Yeast-Peptone-Agar | GYP | 645.2 - 2825.4 | Poor mycotoxin production overall.[4][6] |

| Sabouraud-Dextrose-Agar | SAB | 645.2 - 2825.4 | Poor mycotoxin production overall.[4][6] |

Further studies using a chemically defined Aspergillus minimal medium (AMM) have demonstrated the specific impact of nitrogen and carbon sources.[7]

-

Nitrogen Source: Increasing concentrations of sodium nitrate (NaNO₃) positively affected mycelial growth and mycotoxin production, whereas ammonium nitrate (NH₄NO₃) and ammonium chloride (NH₄Cl) had an inhibitory effect.[7][9]

-

Carbon Source: Potato starch was identified as a superior and reliable carbon source for stimulating the production of macrocyclic trichothecenes.[7]

Experimental Protocols

3.1. Protocol for Culturing Stachybotrys chartarum

This protocol describes the cultivation of S. chartarum on solid agar media for the production of this compound. The optimal temperature for growth is 20-25°C, with an optimal pH range of 5.6-6.0.[2] Cultures should be incubated in the dark.[4][5]

Materials:

-

Stachybotrys chartarum culture (e.g., ATCC 34916, a known genotype S strain)[5]

-

Petri dishes (90 mm)

-

Sterile distilled water

-

Culture Media (See Table below for formulations)

-

Autoclave

-

Incubator set to 25°C

-

Sterile scalpels or inoculation loops

Media Formulations:

| Medium | Ingredients (per 1 Liter of distilled water) |

| Cellulose-Agar (CEL) | (NH₄)₂SO₄ 0.5g, KH₂PO₄ 1.0g, MgSO₄·7H₂O 0.2g, KCl 0.2g, Glucose 1.0g, Cellulose 10.0g, Agar 15g. |

| Potato-Dextrose-Agar (PDA) | Potato infusion 4.0g, Dextrose 20.0g, Agar 15g. |

| Malt-Extract-Agar (MEA) | Malt extract 20g, Soy peptone 2g, Agar 15g, adjusted to pH 5.4.[5] |

Procedure:

-

Media Preparation: Prepare the desired medium according to the formulation table. Sterilize by autoclaving at 121°C for 15 minutes.[5]

-